molecular formula C18H35NO4Si B14593248 Nitric acid--tricyclohexylsilanol (1/1) CAS No. 61209-08-3

Nitric acid--tricyclohexylsilanol (1/1)

Cat. No.: B14593248
CAS No.: 61209-08-3
M. Wt: 357.6 g/mol
InChI Key: UEYUKPQYSQDGAZ-UHFFFAOYSA-N
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Description

Nitric acid–tricyclohexylsilanol (1/1) is a unique compound formed by the combination of nitric acid and tricyclohexylsilanol in a 1:1 molar ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The interaction between the strong oxidizing properties of nitric acid and the organic silanol structure of tricyclohexylsilanol creates a compound with distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–tricyclohexylsilanol (1/1) typically involves the direct reaction of nitric acid with tricyclohexylsilanol. The reaction is carried out under controlled conditions to ensure the proper stoichiometry and to prevent side reactions. The general reaction can be represented as: [ \text{HNO}_3 + \text{(C}6\text{H}{11}\text{)}_3\text{SiOH} \rightarrow \text{(C}6\text{H}{11}\text{)}_3\text{SiONO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of nitric acid–tricyclohexylsilanol (1/1) may involve the use of high-purity reagents and advanced reaction vessels to control temperature and pressure. The process may also include purification steps to isolate the desired product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Nitric acid–tricyclohexylsilanol (1/1) can undergo various chemical reactions, including:

    Oxidation: The nitric acid component can act as a strong oxidizing agent, facilitating the oxidation of other compounds.

    Reduction: Under certain conditions, the compound can be reduced, leading to the formation of different silanol derivatives.

    Substitution: The silanol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Products may include silanols with higher oxidation states.

    Reduction: Reduced silanol derivatives.

    Substitution: Various substituted silanol compounds.

Scientific Research Applications

Nitric acid–tricyclohexylsilanol (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of nitric acid–tricyclohexylsilanol (1/1) involves the interaction of its nitric acid component with various molecular targets. Nitric acid can donate nitric oxide (NO), which is a signaling molecule involved in numerous biological pathways. The silanol component can interact with cellular membranes and proteins, potentially altering their function.

Comparison with Similar Compounds

  • Nitric acid–trimethylsilanol (1/1)
  • Nitric acid–triphenylsilanol (1/1)
  • Sulfuric acid–tricyclohexylsilanol (1/1)

Comparison: Nitric acid–tricyclohexylsilanol (1/1) is unique due to the combination of a strong oxidizing agent with a bulky organic silanol. This combination imparts distinct chemical reactivity and physical properties compared to other similar compounds. For example, the tricyclohexylsilanol component provides steric hindrance, which can influence the compound’s reactivity and stability.

Properties

CAS No.

61209-08-3

Molecular Formula

C18H35NO4Si

Molecular Weight

357.6 g/mol

IUPAC Name

nitric acid;tricyclohexyl(hydroxy)silane

InChI

InChI=1S/C18H34OSi.HNO3/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h16-19H,1-15H2;(H,2,3,4)

InChI Key

UEYUKPQYSQDGAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)O.[N+](=O)(O)[O-]

Origin of Product

United States

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